molecular formula C15H18O4 B4656833 4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid

4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid

Cat. No.: B4656833
M. Wt: 262.30 g/mol
InChI Key: KCSPTEJMOZSQKU-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a methyl group, a phenyl group, and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid typically involves the Friedel-Crafts alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid. This reaction is catalyzed by aluminum chloride and proceeds through the formation of a carbocation intermediate . The reaction conditions include:

    Reagents: Benzene, cyclohex-4-ene-1,2-dicarboxylic acid, aluminum chloride

    Solvent: Dichloromethane

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction setup would include continuous flow reactors to ensure efficient mixing and heat transfer, along with stringent control of reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether

    Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Formation of cyclohexane-1,2-dione derivatives

    Reduction: Formation of cyclohexane-1,2-diol derivatives

    Substitution: Brominated phenyl derivatives

Scientific Research Applications

4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenyl and carboxylic acid groups enable it to form hydrogen bonds and hydrophobic interactions with target proteins, potentially modulating their activity. For example, it has been studied as a modulator of calcium ion channels, affecting ion transport and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4-cyclohexene-1,2-dicarboxylic acid
  • 4-Phenylcyclohexane-1,2-dicarboxylic acid
  • Cyclohexane-1,2-dicarboxylic acid

Uniqueness

4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid is unique due to the presence of both a methyl and a phenyl group on the cyclohexane ring, which imparts distinct steric and electronic properties. This structural uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-methyl-4-phenylcyclohexane-1,2-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-15(10-5-3-2-4-6-10)8-7-11(13(16)17)12(9-15)14(18)19/h2-6,11-12H,7-9H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSPTEJMOZSQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(C1)C(=O)O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid
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4-Methyl-4-phenylcyclohexane-1,2-dicarboxylic acid

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